REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#N.S(=O)(=O)(O)[OH:13].[OH2:17]>>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:13])=[O:17]
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1C)CC#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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200 mL
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted twice with methylene chloride
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Type
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WASH
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Details
|
washed twice with water
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |